Cas no 1158749-52-0 (3-(1,3-benzothiazol-6-yl)propanoic acid)
1158749-52-0 structure
Product Name:3-(1,3-benzothiazol-6-yl)propanoic acid
Numéro CAS:1158749-52-0
Le MF:C10H9NO2S
Mégawatts:207.248961210251
MDL:MFCD11900494
CID:5606990
PubChem ID:39097080
Update Time:2025-05-20
3-(1,3-benzothiazol-6-yl)propanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(1,3-benzothiazol-6-yl)propanoic acid
- 6-Benzothiazolepropanoic acid
-
- MDL: MFCD11900494
- Piscine à noyau: 1S/C10H9NO2S/c12-10(13)4-2-7-1-3-8-9(5-7)14-6-11-8/h1,3,5-6H,2,4H2,(H,12,13)
- La clé Inchi: JAPBOTLLCLRBEV-UHFFFAOYSA-N
- Sourire: S1C2=CC(CCC(O)=O)=CC=C2N=C1
Propriétés expérimentales
- Dense: 1.379±0.06 g/cm3(Predicted)
- Point d'ébullition: 393.6±17.0 °C(Predicted)
- Le PKA: 4.49±0.10(Predicted)
3-(1,3-benzothiazol-6-yl)propanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8688275-0.05g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 0.05g |
$174.0 | 2025-02-21 | |
| Enamine | EN300-8688275-0.1g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 0.1g |
$257.0 | 2025-02-21 | |
| Enamine | EN300-8688275-0.25g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 0.25g |
$367.0 | 2025-02-21 | |
| Enamine | EN300-8688275-0.5g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 0.5g |
$579.0 | 2025-02-21 | |
| Enamine | EN300-8688275-1.0g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 1.0g |
$743.0 | 2025-02-21 | |
| Enamine | EN300-8688275-2.5g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 2.5g |
$1454.0 | 2025-02-21 | |
| Enamine | EN300-8688275-5.0g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 5.0g |
$2152.0 | 2025-02-21 | |
| Enamine | EN300-8688275-10.0g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95.0% | 10.0g |
$3191.0 | 2025-02-21 | |
| Enamine | EN300-8688275-1g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95% | 1g |
$743.0 | 2023-09-02 | |
| Enamine | EN300-8688275-5g |
3-(1,3-benzothiazol-6-yl)propanoic acid |
1158749-52-0 | 95% | 5g |
$2152.0 | 2023-09-02 |
3-(1,3-benzothiazol-6-yl)propanoic acid Littérature connexe
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
1158749-52-0 (3-(1,3-benzothiazol-6-yl)propanoic acid) Produits connexes
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fournisseurs recommandés
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Fournisseur de Chine
Réactif
Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot